molecular formula C8H15NO B15203826 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine

Cat. No.: B15203826
M. Wt: 141.21 g/mol
InChI Key: JLVUAMOZHBDOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine is a chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features the 2-oxabicyclo[2.2.2]octane scaffold, which is recognized as a valuable saturated bioisostere of the para-substituted phenyl ring . Replacing aromatic rings with this saturated core can significantly improve key physicochemical properties of drug candidates, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . The incorporation of an oxygen atom into the bicyclic structure helps fine-tune these properties compared to other bioisosteres . The amine functional group provides a versatile handle for further synthetic elaboration, allowing researchers to incorporate this scaffold into more complex molecules. This compound is intended for the research and development of novel pharmaceutical agents and is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C8H15NO/c1-7-2-4-8(9,5-3-7)6-10-7/h2-6,9H2,1H3

InChI Key

JLVUAMOZHBDOTJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CO2)N

Origin of Product

United States

Stereochemical Control and Asymmetric Synthesis in 2 Oxabicyclo 2.2.2 Octane Frameworks

Enantioselective Synthesis of Bicyclic Oxygen Heterocycles

The enantioselective synthesis of 2-oxabicyclo[2.2.2]octane and related bicyclic oxygen heterocycles is critical for accessing optically pure compounds for biological evaluation. A key strategy involves intramolecular cyclization reactions of carefully designed precursors. One prominent method is the iodocyclization of cyclohexane-containing alkenyl alcohols, which serves as a crucial step in forming the bicyclic core. nih.gov

Organocatalysis has emerged as a powerful tool for these syntheses. For instance, metal-free tandem reactions can provide rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.org These reactions often proceed through an open transition state mediated by an organic base. rsc.org

Another effective approach is the asymmetric Diels-Alder reaction. Highly functionalized bicyclo[2.2.2]octene derivatives can be synthesized through the regioselective Diels-Alder reaction between a quinone monoacetal and a diene, followed by an enzymatic resolution to separate the enantiomers. researchgate.net These optically active products serve as versatile chiral building blocks for more complex molecules. researchgate.net

The following table summarizes a selection of enantioselective methods for constructing bicyclic octane (B31449) frameworks.

Reaction TypeCatalyst/MethodKey FeaturesYield/Enantioselectivity
Tandem ReactionOrganic BaseMetal-free, mild conditions, operationally simpleGood to excellent yields, excellent enantioselectivities
Diels-AlderEnzymatic ResolutionCreates highly functionalized products with quaternary carbonsHigh asymmetry
IodocyclizationMolecular IodineKey step for forming the 2-oxabicyclo[2.2.2]octane coreScalable synthesis reported

Diastereoselective Approaches to 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine Systems

Achieving diastereoselectivity in polysubstituted systems like this compound requires precise control over the introduction of each substituent relative to those already present. While specific literature on this exact molecule is limited, diastereoselective strategies for related bicyclo[2.2.2]octane systems can be extrapolated.

A plausible synthetic route could involve the diastereoselective modification of a pre-existing 2-oxabicyclo[2.2.2]octan-4-one intermediate. The introduction of the C1-methyl group could be established prior to cyclization, for example, by starting with a substituted cyclohexene (B86901) precursor. The subsequent formation of the 4-amino group can be achieved through stereoselective reductive amination of the ketone. The inherent steric hindrance of the bicyclic framework would direct the incoming amine nucleophile to the less hindered face, establishing a specific diastereomeric relationship between the methyl and amino groups.

Alternatively, methods involving the reductive ring opening of related heterocyclic precursors have shown high diastereoselectivity. For example, the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts can yield cis-4-aminocyclohexanols with greater than 99% selectivity, demonstrating that intermediates with similar bicyclic constraints can be manipulated to produce specific diastereomers. researchgate.net Such strategies could be adapted to control the stereochemistry at the C4 position in the target molecule.

Intramolecular cycloadditions also offer excellent diastereocontrol. For instance, base-mediated intramolecular oxidopyrylium-alkene [5+2] cycloadditions have been used to synthesize functionalized 8-oxabicyclo[3.2.1]octane cores with high diastereoselectivity, where pre-existing stereocenters on a tether direct the formation of new stereocenters in the bicyclic product. nih.gov

Control of Stereocenters in Cascade and Cyclization Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient for constructing complex molecular architectures like the 2-oxabicyclo[2.2.2]octane framework. umich.edu These processes allow for the formation of multiple bonds and stereocenters in a single synthetic operation from a simple starting material, often with a high degree of stereocontrol. umich.edu

Organocatalyzed cascade reactions are particularly effective. For example, an asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals, using a modularly designed organocatalyst, can produce indoline-fused bicyclo[2.2.2]octanes. rsc.org This process smoothly generates structures with six adjacent stereocenters in good yields and with excellent enantioselectivities (up to >99% ee). rsc.org

The stereochemical outcome of these reactions is governed by the catalyst and the reaction mechanism. Iminium- and enamine-activated cascade reactions are common strategies in aminocatalysis. umich.edu In these sequences, the chiral catalyst, typically a secondary amine, reversibly forms chiral intermediates (iminium ions and enamines) that steer the substrate through a stereoselective reaction pathway. umich.edu For instance, a formal [2+2+2] annulation strategy via a sequential Michael/Michael–aldol cascade can construct spirocyclic oxindoles with excellent diastereo- and enantioselectivities. umich.edu

Intramolecular cycloadditions are another powerful method for controlling stereocenters. The investigation of base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2] cycloadditions has led to the synthesis of functionalized tricyclic ring systems with high diastereoselectivity. nih.gov In these reactions, two new rings and three new stereogenic centers are constructed in a single step. nih.gov

Role of Chiral Precursors and Catalysis in Stereoselective Construction

The construction of stereochemically defined 2-oxabicyclo[2.2.2]octane frameworks relies heavily on two principal strategies: the use of chiral starting materials (the chiral pool) and the application of chiral catalysts.

Chiral Precursors: This approach utilizes enantiomerically pure starting materials derived from natural sources or previous synthetic resolutions. The inherent chirality of the precursor is transferred to the final product during the synthetic sequence. An example of this is the use of optically active bicyclo[2.2.2]octene derivatives obtained from enzymatic resolution, which then serve as versatile building blocks for further transformations. researchgate.net The chiral gas chromatographic separation of synthetic precursors and their derivatives is also a crucial technique for obtaining enantiomerically pure materials to be used in subsequent synthetic steps. nih.gov

Chiral Catalysis: This is a more versatile and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from an achiral starting material.

Organocatalysis: Chiral organic molecules, such as modified proline derivatives, can catalyze reactions with high stereoselectivity. An organocatalyzed approach using a p-dodecylphenylsulfonamide-modified proline catalyst has been developed to access enantioenriched bicyclo[2.2.2]octanes with high levels of enantioselectivity and diastereoselectivity. acs.org

Metal Catalysis: Chiral ligands coordinated to a metal center create a chiral environment that can direct the stereochemical outcome of a reaction. A notable example is the use of cis-2,5-diaminobicyclo[2.2.2]octane as a new chiral scaffold. nih.gov This diamine can be condensed with salicylaldehydes to generate "salen" ligands. The resulting salen-metal complexes have proven to be excellent catalysts in various asymmetric transformations, including cyclopropanation and hetero-Diels-Alder cycloadditions, with predictable stereochemical outcomes. nih.gov

Mechanistic Investigations of Reactions Involving 1 Methyl 2 Oxabicyclo 2.2.2 Octan 4 Amine Precursors

Elucidation of Cascade Reaction Mechanisms

Cascade reactions, or domino reactions, offer an efficient strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. The formation of the 2-oxabicyclo[2.2.2]octane framework often relies on precisely controlled cascade sequences that are initiated by the formation of highly reactive intermediates.

Carbocationic intermediates are central to many acid-catalyzed cyclization cascades that furnish bicyclic ether frameworks. In syntheses targeting the oxabicyclo[2.2.2]octane skeleton, a common strategy involves the generation of a carbocation on a cyclohexane (B81311) ring bearing a suitably positioned nucleophile, such as a hydroxyl or protected amino group.

For instance, a Prins-type cyclization can initiate a cascade where a carbocation is formed, which then undergoes subsequent reactions. nih.gov The stability and fate of this carbocationic intermediate dictate the reaction's outcome. In one proposed pathway, an intramolecular Prins reaction affords a tertiary carbocation, which can then undergo a Wagner-Meerwein 1,2-shift to furnish a more stable carbocationic species. mdpi.com This rearrangement can be a critical step in forming the final bridged system. The regioselective elimination of a proton from this intermediate ultimately yields the bicyclic alkene, which can be further functionalized. mdpi.com These complex transformations, involving multiple bond-forming and rearrangement steps, are orchestrated by the precise control of carbocation generation and reactivity.

Oxocarbenium ions are another class of critical electrophilic intermediates in the formation of oxygen-containing heterocycles, including the 2-oxabicyclo[2.2.2]octane system. These intermediates are typically generated from acetals, hemiacetals, or allylic ethers under acidic conditions. The Prins cyclization is a classic example where an oxocarbenium ion plays a pivotal role. nih.gov

In a relevant cascade process, the fragmentation of a protecting group, such as a methoxymethyl (MOM) ether, can selectively generate an oxocarbenium ion. mdpi.com This highly electrophilic species then triggers an intramolecular attack by a tethered alkene. The subsequent cyclization proceeds in a controlled stereochemical fashion, often influenced by the conformation of the transition state, to produce the bicyclic core. nih.gov The process can be terminated by the nucleophilic capture of the resulting carbocation, completing the cascade and yielding the complex bicyclic structure. nih.gov

Mechanistic Studies of Intramolecular Amination

The direct formation of the amine-containing bridged bicyclic system represents a highly efficient synthetic strategy. Intramolecular C-H amination, a process that forms a carbon-nitrogen bond at an unactivated C-H site, is a powerful tool for constructing such aza-cycles.

Recent mechanistic studies, guided by Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) investigations, have revealed the distinct and cooperative roles of light and heat in promoting intramolecular C-H amination to form bridged bicyclic amines. nih.govescholarship.orgacs.org This synergistic approach has proven effective for the gram-scale synthesis of these complex structures. nih.govescholarship.org

The proposed mechanism involves a photocatalyst that, upon excitation by light, promotes the formation of a key nitrogen-centered radical intermediate from a suitable precursor. This radical can then undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical. While this process can be initiated by light alone, thermal energy is crucial for facilitating the subsequent cyclization and bond-forming steps. The combination of both energy sources allows for efficient reaction progress under conditions where either light or heat alone is insufficient.

Table 1: Mechanistic Roles of Light and Heat in Synergistic Intramolecular Amination
Energy SourcePrimary Mechanistic RoleKey TransformationSupporting Evidence
Light (Photocatalysis)InitiationGeneration of nitrogen-centered radical from precursor.DFT Calculations, NMR Studies nih.govescholarship.org
Heat (Thermal Energy)Promotion/TerminationFacilitates 1,5-hydrogen atom transfer (HAT) and subsequent C-N bond-forming cyclization.Kinetic Studies, DFT Calculations acs.org

Insights from Isotopic Labeling Studies (e.g., Oxygen-18)

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. kit.edu In the context of forming the 2-oxabicyclo[2.2.2]octane core, labeling the oxygen atom of a precursor alcohol with Oxygen-18 (¹⁸O) could provide invaluable insights. For example, in an acid-catalyzed cyclization, tracking the position of the ¹⁸O label in the final product versus any eliminated water would unambiguously confirm whether the alcohol oxygen was incorporated into the ether bridge. Similarly, such studies could differentiate between intramolecular cyclization and intermolecular pathways involving solvent participation.

Despite the power of this technique, specific isotopic labeling studies detailing the mechanistic nuances of cyclization reactions to form precursors for 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine were not prominently featured in the surveyed scientific literature. Future research employing ¹⁸O labeling would be highly beneficial for unequivocally validating the proposed roles of carbocationic and oxocarbenium intermediates.

Understanding Competing Reaction Pathways and Selectivity

The synthesis of complex, stereochemically rich molecules like this compound is often complicated by competing reaction pathways that can lead to undesired side products or stereoisomers. Understanding and controlling selectivity is therefore a primary goal of mechanistic investigation.

One key area of competition arises in Diels-Alder reactions used to form the bicyclic core. The cycloaddition of a diene with a dienophile can lead to different regioisomers and stereoisomers (endo and exo). The reaction conditions, such as temperature and pressure, can selectively favor one isomer over another. Furthermore, the primary cycloadducts can be thermally unstable. At elevated temperatures, a competing retro-hetero-Diels-Alder reaction can occur, leading to the irreversible elimination of a small molecule (like CO₂) and the formation of a cyclohexadiene system instead of the desired oxabicyclo[2.2.2]octene. mdpi.com

Another critical aspect of selectivity is observed in iodocyclization reactions of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This reaction must proceed with high regioselectivity to ensure the formation of the desired 6-membered ether ring of the bicyclo[2.2.2] system, as opposed to other potential cyclization products. The stereochemical outcome of the cyclization is also crucial for establishing the relative configuration of the final product.

Table 2: Competing Pathways in the Synthesis of 2-Oxabicyclo[2.2.2]octane Precursors
Synthetic StrategyDesired PathwayCompeting Pathway / Selectivity ChallengeControlling Factors
Diels-Alder CycloadditionFormation of oxabicyclo[2.2.2]octene adductFormation of undesired stereoisomers (exo/endo); Retro-Diels-Alder reaction to form cyclohexadiene. mdpi.comTemperature, pressure, catalyst choice.
Iodocyclization6-exo-tet cyclization to form the bicyclo[2.2.2] core.Formation of other ring sizes (e.g., 7-endo-tet); Formation of diastereomers.Substrate conformation, reaction conditions (reagent, solvent). nih.gov

Derivatization and Functionalization of the 1 Methyl 2 Oxabicyclo 2.2.2 Octan 4 Amine Scaffold

Introduction of Diverse Functional Groups onto the Bicyclic Core

A primary strategy for derivatizing the 2-oxabicyclo[2.2.2]octane core involves the synthesis of a versatile intermediate that can be converted into a wide array of functionalities. A key intermediate is an iodo-substituted bicyclooctane, which can be prepared via the iodocyclization of specific cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This iodide serves as a branching point for introducing diverse functional groups.

For instance, a methyl-substituted iodo-2-oxabicyclo[2.2.2]octane can undergo nucleophilic substitution with sodium azide (B81097), followed by reduction, to yield the corresponding amine. nih.gov This provides a direct route to amino-functionalized scaffolds like 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine. Other transformations of the iodide include reaction with potassium acetate (B1210297) followed by hydrolysis to produce an alcohol. nih.gov This alcohol can then be oxidized to form a carboxylic acid. nih.gov Furthermore, the iodide can be converted into a sulfonyl chloride through a two-step process. nih.gov

Starting MaterialReagentsProduct Functional GroupReference
Iodo-2-oxabicyclo[2.2.2]octane1. Sodium azide (NaN₃) 2. ReductionAmine (-NH₂) nih.gov
Iodo-2-oxabicyclo[2.2.2]octane1. Potassium acetate (KOAc) 2. HydrolysisAlcohol (-OH) nih.gov
Alcohol-substituted 2-oxabicyclo[2.2.2]octaneOxidationCarboxylic Acid (-COOH) nih.gov
Alcohol-substituted 2-oxabicyclo[2.2.2]octaneSwern OxidationAldehyde (-CHO) nih.gov
Iodo-2-oxabicyclo[2.2.2]octaneTwo-step procedureSulfonyl Chloride (-SO₂Cl) nih.gov
Iodomethyl-2-oxabicyclo[2.2.2]octanePotassium Acetate (KOAc)Acetate (-CH₂OAc) dtu.dk

Regiospecific Functionalization Strategies of Bridged Systems

Controlling the position of functionalization on a bicyclic system is a significant challenge in synthetic chemistry. The rigid framework of bridged systems often leads to unique reactivity at specific positions, such as the bridgehead carbons. nih.govacs.org Regiospecific functionalization ensures that substituents are placed precisely where needed to achieve desired biological activity or to serve as handles for further modification.

Several strategies have been developed to achieve this control:

Enzymatic Catalysis : Enzymes offer unparalleled regioselectivity in chemical transformations. For some bridged bicyclic nitrogen scaffolds, ene reductases (EREDs) can catalyze a highly regioselective dehydrogenation reaction. nih.gov This process can be followed by a spontaneous intramolecular reaction to forge the bicyclic bridge, with the initial regioselectivity dictated by the enzyme's active site. nih.gov Mutagenesis studies have shown that specific amino acid residues, such as a conserved tyrosine, play a critical role in this catalysis. nih.gov

Bridgehead Activation : The functionalization of bridgehead carbons is notoriously difficult. One approach involves bridgehead lithiation, where a strong base is used to deprotonate a bridgehead position, creating a carbanion. acs.org This nucleophilic site can then react with various electrophiles, allowing for the regioselective introduction of substituents at a position that is typically unreactive. This has been demonstrated on bridged ketones, lactones, and lactams. acs.org

Directed C-C Bond Activation : Transition metal catalysis can be employed for the regioselective activation of C-C bonds. For example, rhodium(I) complexes have been used to regioselectively cleave a specific C-C bond in benzocyclobutenones, initiating a cascade that leads to the formation of bridged ring systems. nih.gov The regioselectivity of the initial oxidative addition of the metal to the strained ring is a key factor in determining the final product structure. nih.gov

These strategies highlight the importance of catalyst control and substrate design in directing reactions to a specific site on a complex three-dimensional scaffold.

Preparation of Analogs with Varied Substituents and Scaffold Sizes

To conduct thorough structure-activity relationship (SAR) studies, medicinal chemists require access to a library of analogs with diverse substituents and sometimes even variations in the core scaffold.

Varied Substituents: The synthesis of the 2-oxabicyclo[2.2.2]octane core can be adapted to incorporate a wide range of substituents from the outset. One modular synthetic approach involves the reaction of a key intermediate with various aliphatic, aromatic, and heterocyclic aldehydes. nih.govresearchgate.net This method has been shown to be tolerant of numerous functional groups, including nitro, trifluoromethyl, nitrile, and halogens, allowing for the creation of a diverse library of analogs. nih.gov For example, using different aldehydes as electrophiles allows for the installation of various R-groups onto the bicyclic frame, as shown in the table below. nih.govresearchgate.net

Substituent TypeExample Functional Groups ToleratedReference
AliphaticMethyl, Ethyl, Isopropyl nih.govresearchgate.net
AromaticPhenyl, Nitrophenyl, Trifluoromethylphenyl nih.govresearchgate.net
HeterocyclicPyridyl, Furyl, Thienyl nih.govresearchgate.net

Varied Scaffold Sizes and Heteroatoms: Altering the size and composition of the bicyclic core is another important strategy in drug design. Replacing the 2-oxabicyclo[2.2.2]octane scaffold with related bridged systems can significantly impact a molecule's geometric and physicochemical properties. uvic.ca For instance, the synthesis of 2-azabicyclo[2.2.2]octane, where the bridge oxygen is replaced by nitrogen, has been reported. nih.govresearchgate.net Other related scaffolds that have been synthesized as bioisosteres include 2-azabicyclo[2.1.1]hexanes and 3-azabicyclo[3.1.1]heptanes. uvic.ca The choice of synthetic route, such as using an endocyclic versus an exocyclic alkene in a cyclization reaction, can also lead to different isomeric cores, for example, yielding a 6-oxabicyclo[3.2.1]octane instead of the desired 2-oxabicyclo[2.2.2]octane. nih.gov These alternative scaffolds provide different spatial arrangements of substituents, which is crucial for optimizing interactions with biological targets. uvic.caresearchgate.netresearchgate.net

Post-Cyclization Modifications and Transformations

Modifications can be made not only during the synthesis of the scaffold but also after the bicyclic core has been fully constructed. These post-cyclization transformations are essential for the late-stage functionalization of complex molecules, allowing for the introduction of sensitive functional groups or the fine-tuning of properties without re-synthesizing the entire molecule from scratch.

A powerful method for building the 2-oxabicyclo[2.2.2]octane core is an intramolecular iodocyclization. nih.gov The resulting iodo-substituted scaffold is a stable, crystalline solid that serves as an excellent precursor for a variety of subsequent modifications. nih.gov

Key post-cyclization transformations include:

Nucleophilic Substitution: The iodide at the bridgehead can be displaced by various nucleophiles. For example, reaction with sodium azide yields an azido (B1232118) derivative, which can be subsequently reduced to the primary amine. nih.gov Similarly, reaction with potassium acetate provides an acetate, which can be hydrolyzed to the corresponding alcohol. nih.govdtu.dk

Oxidation/Reduction: Functional groups introduced via substitution can be further manipulated. An alcohol can be oxidized using Swern oxidation to yield an aldehyde, or under other conditions to form a carboxylic acid. nih.gov Conversely, a carboxylic acid can be reduced with reagents like lithium aluminum hydride to give an alcohol. nih.gov

Diels-Alder Adducts: The 2-oxabicyclo[2.2.2]octene skeleton can also be formed via a Diels-Alder reaction between a 2H-pyran-2-one and an alkene. arkat-usa.org The resulting cycloadduct, a 2-oxabicyclo[2.2.2]oct-5-en-3-one, is more stable than related diene adducts and can be isolated. arkat-usa.org This bicyclic lactone is amenable to further transformations, such as the elimination of CO2 to form a cyclohexadiene, which can then undergo further reactions. arkat-usa.org

These post-cyclization strategies provide a high degree of flexibility, enabling the synthesis of a broad range of structurally diverse analogs from a common intermediate.

Research on Electron-Hole Distribution in this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical studies of this compound, specifically concerning the analysis of its electron-hole distribution during electronic transitions. Despite targeted searches for research on this particular compound, no specific data or detailed findings related to this photophysical property could be located.

Computational chemistry provides valuable insights into the behavior of molecules upon electronic excitation. One such area of study is the analysis of the spatial distribution of the electron and the corresponding "hole" (the region from which the electron was excited). This analysis is crucial for understanding a molecule's photochemistry, including its reactivity and potential applications in areas like photocatalysis and materials science.

While computational studies have been conducted on various bicyclo[2.2.2]octane derivatives, the specific substituent pattern of a methyl group at the 1-position and an amine group at the 4-position within the 2-oxabicyclo[2.2.2]octane framework appears to be an uninvestigated area in the context of electron-hole distribution analysis. The electronic nature of both the electron-donating amine group and the alkyl group, combined with the rigid bicyclic structure, would likely lead to interesting and complex electronic transition behaviors.

The absence of published data, including detailed research findings and corresponding data tables, on the electron-hole distribution for the electronic transitions of this compound prevents a detailed discussion on this topic. Further theoretical investigations would be necessary to elucidate the charge transfer characteristics and the nature of the excited states of this molecule. Such studies would typically involve high-level quantum chemical calculations to generate and analyze the electron and hole density distributions for various electronic transitions.

Structural Characterization and Spectroscopic Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine and its derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in confirming the bicyclic framework and the relative stereochemistry of the substituents.

While specific NMR data for this compound is not extensively available in published literature, analysis of closely related precursors provides significant insight into the expected spectral features. For instance, the NMR data for a synthetic precursor, tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, highlights the characteristic chemical shifts of the cage-like structure. It is important to note that in this precursor, the methyl group at the C1 position is replaced by an iodomethyl group, and the amine at C4 is protected with a tert-butoxycarbonyl (Boc) group, which influences the precise chemical shifts.

The ¹H NMR spectrum of such a bicyclic system typically shows the protons of the methylene (B1212753) bridges as complex multiplets in the aliphatic region. The protons adjacent to the oxygen atom and the nitrogen-bearing carbon (C4) would exhibit distinct chemical shifts. The ¹³C NMR spectrum provides key signals for the quaternary bridgehead carbons (C1 and C4), the methylene carbons of the bicyclic cage, and the carbons of the substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for a 1-Substituted-2-oxabicyclo[2.2.2]octan-4-amine Precursor (Data obtained for tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate)

ProtonChemical Shift (ppm)Multiplicity
NH4.26bs
O-CH₂3.96s
I-CH₂3.15s
Bicyclic CH₂2.15 – 1.97m
Bicyclic CH₂1.91 – 1.73m
C(CH₃)₃1.42s

Table 2: Representative ¹³C NMR Spectroscopic Data for a 1-Substituted-2-oxabicyclo[2.2.2]octan-4-amine Precursor (Data obtained for tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate)

CarbonChemical Shift (ppm)
C=O154.4
C(CH₃)₃79.7
C171.7
O-CH₂69.3
C448.9
Bicyclic CH₂30.8
Bicyclic CH₂29.8
C(CH₃)₃28.5
I-CH₂15.4

Note: The chemical shifts are reported for a precursor and will differ for the target compound, this compound, particularly at the C1 and C4 positions and their attached groups.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of chiral molecules like this compound. This technique provides precise atomic coordinates in the solid state, allowing for the unambiguous assignment of the three-dimensional arrangement of atoms and the conformation of the bicyclic system.

While a specific crystal structure for this compound has not been reported in the accessible literature, crystallographic analyses of various other 2-oxabicyclo[2.2.2]octane derivatives have been published. nih.govaip.org These studies consistently reveal a rigid, cage-like structure with well-defined bond lengths and angles. The determination of the stereochemistry at the C1 and C4 positions is crucial, and X-ray crystallography can distinguish between different stereoisomers.

For a crystalline salt of this compound, X-ray diffraction analysis would yield a detailed structural model, including:

Confirmation of the bicyclo[2.2.2]octane framework: Verifying the connectivity and the bridged nature of the ring system.

Stereochemical assignment: Unambiguously determining the relative orientation of the methyl group at C1 and the amino group at C4.

Bond lengths and angles: Providing precise measurements that can be compared with theoretical models.

Intermolecular interactions: Revealing hydrogen bonding patterns involving the amino group and any counter-ions in the crystal lattice.

The generation of a suitable crystal is a prerequisite for this analysis.

Correlation of Spectroscopic Data with Computational Models and XRD Data

In modern structural analysis, experimental data from NMR and X-ray crystallography are often correlated with computational models to provide a deeper understanding of the molecular structure and properties. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to predict molecular geometries, NMR chemical shifts, and vibrational frequencies.

For this compound, computational modeling could be used to:

Predict stable conformations: Although the bicyclic system is rigid, the orientation of the amino group can be modeled.

Calculate theoretical NMR spectra: Predicted ¹H and ¹³C chemical shifts can be compared with experimental data to aid in the assignment of complex signals and to confirm the proposed structure.

Correlate with X-ray data: The computationally optimized geometry can be compared with the solid-state structure obtained from X-ray crystallography to analyze the effects of crystal packing forces.

Studies on related bicyclic systems have demonstrated the power of this combined approach. For instance, DFT calculations have been successfully used to establish the absolute configuration of chiral ketones in the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. This synergy between experimental and theoretical methods provides a robust framework for the comprehensive structural characterization of this compound.

Synthetic Utility and Applications in Chemical Synthesis

1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine as a Versatile Building Block in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of functionalized bicyclic compounds. Its rigid framework and the presence of a primary amine offer opportunities for diverse chemical modifications, making it a valuable scaffold for creating new molecular entities. Amines are recognized as versatile chemical building blocks due to their ability to participate in a wide array of chemical reactions, serving as intermediates in the synthesis of numerous organic compounds, including pharmaceuticals. uni.lu

The synthesis of this specific amine has been reported as part of a broader effort to produce functionalized 2-oxabicyclo[2.2.2]octanes. nih.gov A key synthetic approach involves a multi-step sequence starting from an isomeric methyl-substituted iodinated precursor, iodide 32 . The reaction of iodide 32 with sodium azide (B81097), followed by reduction, successfully yields the target amine, 52 (this compound). nih.gov This method highlights a modular approach to accessing this valuable building block. The resulting amine is a crystalline solid that has demonstrated stability in air and at elevated temperatures, a desirable characteristic for a synthetic intermediate. nih.gov

The utility of this building block lies in its potential for further elaboration. The primary amine can be readily functionalized through various reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the bicyclic core, enabling the fine-tuning of molecular properties for specific applications, particularly in drug discovery.

Design Principles for Bridged Bicyclic Systems in Chemical Space Exploration

Bridged bicyclic compounds, such as the 2-oxabicyclo[2.2.2]octane system, are of significant interest in chemical space exploration due to their inherent three-dimensionality. nih.gov The design of these systems is guided by several key principles aimed at improving the properties of drug candidates:

Increased Three-Dimensionality: Moving away from flat, aromatic structures to more complex 3D shapes can lead to improved target engagement and selectivity. lifechemicals.com The rigidity of bridged bicyclic systems helps to pre-organize substituents in defined spatial orientations, which can enhance binding to biological targets.

Improved Physicochemical Properties: Saturated bicyclic scaffolds often exhibit improved solubility, metabolic stability, and reduced lipophilicity compared to their aromatic counterparts. nih.govchemrxiv.org The incorporation of heteroatoms, such as the oxygen in the 2-oxabicyclo[2.2.2]octane core, can further enhance these properties. nih.gov

Novelty and Intellectual Property: The exploration of novel bridged bicyclic scaffolds provides opportunities to access new chemical space and generate novel intellectual property.

The design principles for these systems often involve computational modeling to predict the geometric and electronic properties of the scaffold and to guide the selection of substitution patterns that are likely to result in favorable interactions with biological targets.

Development of Modular Synthetic Approaches for Bicyclic Amines and Heterocycles

The efficient synthesis of bicyclic amines and heterocycles is crucial for their application in drug discovery and materials science. Modular synthetic approaches, which allow for the rapid assembly of diverse structures from common intermediates, are highly desirable. nih.govrsc.org

A key strategy for the synthesis of the 2-oxabicyclo[2.2.2]octane core is iodocyclization. nih.gov This method has been shown to be scalable and tolerant of various functional groups, allowing for the preparation of a range of substituted bicyclic ethers. nih.govresearchgate.net Once the core scaffold is established, the introduction of the amine functionality can be achieved through various transformations, as demonstrated by the synthesis of this compound from an iodinated precursor. nih.gov

Recent advancements in synthetic methodology have focused on developing convergent and flexible routes to bicyclic amines. nih.govwhiterose.ac.uk These approaches often involve:

Photoredox Catalysis: This has emerged as a powerful tool for the construction of complex cyclic amines from simple, readily available starting materials. nih.gov

Cycloaddition Reactions: Intramolecular Diels-Alder reactions and other cycloaddition strategies are valuable for constructing the bicyclic framework.

Ring-Closing Metathesis: This reaction has been employed to form one of the rings in a bicyclic system.

These modular approaches enable the systematic variation of ring size, substitution patterns, and heteroatom placement, facilitating the exploration of a broad range of bicyclic structures. rsc.orgrsc.org

Bioisosteric Replacement Strategies Utilizing the 2-Oxabicyclo[2.2.2]octane Core

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 2-oxabicyclo[2.2.2]octane core has emerged as a promising saturated bioisostere for the phenyl ring, offering a means to escape the limitations associated with aromatic systems. nih.govenamine.net

Design Considerations for Saturated Bioisosteres of Aromatic Rings

The design of saturated bioisosteres for aromatic rings is guided by the goal of mimicking the spatial arrangement and electronic properties of the aromatic system while improving physicochemical properties. nih.govchemrxiv.org Key design considerations include:

Geometric Mimicry: The bioisostere should place substituents in a similar spatial orientation to the corresponding substituted aromatic ring. The 2-oxabicyclo[2.2.2]octane scaffold has been shown to have geometric parameters (distances and angles between substituents) that are very similar to those of a para-substituted phenyl ring. nih.gov

Improved Physicochemical Profile: A primary motivation for using saturated bioisosteres is to enhance properties such as aqueous solubility and metabolic stability, and to reduce lipophilicity. nih.gov The replacement of a carbon atom with an oxygen atom in the bicyclo[2.2.2]octane scaffold to give the 2-oxabicyclo[2.2.2]octane core has been shown to achieve these improvements. nih.gov

Synthetic Accessibility: The bioisosteric scaffold must be accessible through practical and scalable synthetic routes to be useful in drug discovery programs. nih.gov

The table below compares the geometric parameters of the para-substituted phenyl ring with those of the 2-oxabicyclo[2.2.2]octane core, illustrating their structural similarity. nih.gov

Parameterpara-Substituted Phenyl Ring (in Imatinib)2-Oxabicyclo[2.2.2]octane
r (Å) 2.82.6
d (Å) 4.84.6
φ1 (°) 180180
φ2 (°) 180180

Data sourced from crystallographic analysis. nih.gov

Impact of Scaffold Variation on Molecular Structure and Properties

Varying the scaffold, for instance by introducing a methyl group as in this compound, can have a significant impact on the molecule's properties. The introduction of a methyl group can influence:

Lipophilicity: Generally, the addition of a methyl group increases the lipophilicity of a molecule.

Conformational Rigidity: The methyl group can introduce steric constraints that may influence the preferred conformation of the molecule and its substituents.

Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, potentially increasing the metabolic stability of the compound.

Target Binding: The methyl group can engage in hydrophobic interactions within a binding pocket, potentially enhancing binding affinity.

The systematic variation of substituents on the 2-oxabicyclo[2.2.2]octane scaffold, including the introduction of methyl groups, is a key strategy for optimizing the properties of drug candidates.

Synthesis of Compound Libraries Based on the 2-Oxabicyclo[2.2.2]octane Framework

The development of compound libraries based on novel scaffolds is a central activity in modern drug discovery. The 2-oxabicyclo[2.2.2]octane framework is an attractive core for library synthesis due to its desirable properties as a phenyl ring bioisostere and its synthetic tractability. nih.gov

The modular synthesis of the 2-oxabicyclo[2.2.2]octane core allows for the creation of a diverse set of building blocks that can be further elaborated into large compound libraries. For example, functionalized derivatives such as this compound can be used as starting materials for parallel synthesis campaigns. nih.gov

The synthesis of such libraries enables the exploration of a wide range of chemical space and the systematic investigation of structure-activity relationships (SAR). By varying the substituents on the bicyclic core, chemists can fine-tune the biological activity and physicochemical properties of the resulting compounds. The incorporation of the 2-oxabicyclo[2.2.2]octane core into the structures of existing drugs, such as Imatinib and Vorinostat, has demonstrated the potential of this scaffold to generate new, patentable drug candidates with improved properties. nih.gov

Q & A

Q. What are the established synthetic routes for 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine, and what are their key intermediates?

The synthesis typically involves bicyclo[2.2.2]octane derivatives as starting materials. A common route includes:

  • Step 1 : Fluorination or functionalization of the bicyclic core using reagents like DAST (diethylaminosulfur trifluoride) to introduce substituents (e.g., difluoromethyl groups) .
  • Step 2 : Amine introduction via reductive amination or nucleophilic substitution. For example, treatment with ammonia or protected amines under catalytic hydrogenation conditions .
  • Step 3 : Acidic workup to form hydrochloride salts, enhancing stability and crystallinity .
    Key intermediates include halogenated bicyclo[2.2.2]octanes and Boc-protected amines (e.g., 4-((tert-butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane derivatives) .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Standard characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the bicyclic framework and substituent positions. For example, 1H^1H NMR signals for methyl groups appear as singlets (~1.46 ppm), and oxabicyclic protons show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M + Na]+ peaks) .
  • Elemental Analysis : Confirmation of C, H, and N percentages within ±0.3% of theoretical values .

Q. What are the primary biological or chemical applications of this compound in academic research?

  • Neuropharmacology : Acts as a scaffold for serotonin receptor modulators due to its rigid bicyclic structure, which mimics natural ligands .
  • Polymer Science : Used as a monomer to synthesize thermally stable polymers, leveraging its steric hindrance to control polymerization kinetics .
  • Synthetic Chemistry : Serves as a chiral building block for asymmetric catalysis or complex natural product synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Refinement Strategies : Use dual-space algorithms in programs like SHELXD/SHELXE to handle twinning or disordered solvent molecules in crystals .
  • Validation Tools : Employ checkCIF/PLATON to identify over-constrained geometries (e.g., unrealistic bond angles in the bicyclic core) .
  • Case Study : For derivatives showing ambiguous electron density near the methyl group, iterative refinement with anisotropic displacement parameters improves accuracy .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

  • Variable Selection : Systematically modify substituents (e.g., replacing methyl with ethyl or aryl groups) while retaining the bicyclic core to assess steric/electronic effects .
  • Control Experiments : Include analogs like 1-azabicyclo[2.2.2]octan-4-amine to isolate the impact of the oxygen atom in the oxabicyclic system .
  • High-Throughput Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinities against targets like 5-HT receptors .

Q. How can computational methods enhance mechanistic studies of reactions involving this compound?

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis of the oxabicyclic ether) to predict regioselectivity .
  • MD Simulations : Study interactions with biological targets (e.g., serotonin transporters) to identify key binding residues and guide mutagenesis experiments .
  • Docking Studies : Compare enantiomers (R/S) to prioritize synthetic targets with optimal binding poses .

Q. What strategies mitigate challenges in scaling up synthetic protocols for this compound?

  • Solvent Optimization : Replace THF with 2-MeTHF for safer, greener large-scale reactions .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C vs. Raney Ni) to improve hydrogenation efficiency and reduce metal leaching .
  • Process Analytics : Implement inline FTIR or PAT (process analytical technology) to monitor reaction progress and minimize byproducts .

Q. How do spectroscopic anomalies (e.g., unexpected splitting in NMR) inform structural revisions?

  • Dynamic Effects : Temperature-dependent NMR can reveal conformational flexibility (e.g., ring puckering in the bicyclic framework) .
  • Isotope Labeling : 15N^{15}N-labeling clarifies ambiguous amine proton couplings in crowded spectra .
  • X-ray Crystallography : Resolve discrepancies between predicted and observed 13C^{13}C shifts caused by crystal packing effects .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectral Databases : PubChem (experimental NMR/IR data for analogs) .
  • Computational Tools : Gaussian (DFT), AutoDock (docking), and GROMACS (MD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.